Naphthalene, 1-[(chloromethyl)sulfinyl]-
Description
1-(Chloromethyl)naphthalene (CAS No. 86-52-2) is a halogenated aromatic compound with the molecular formula C₁₁H₉Cl and a molecular weight of 176.64 g/mol . It is characterized by a chloromethyl (-CH₂Cl) group attached to the 1-position of the naphthalene ring. The compound is a crystalline solid with a melting point of 32°C and a boiling point of 291–292°C . It is insoluble in water but soluble in oxygenated, chlorinated, and aromatic solvents .
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethylsulfinyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClOS/c12-8-14(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNQYNPSRJQFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478028 | |
| Record name | Naphthalene, 1-[(chloromethyl)sulfinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653602-03-0 | |
| Record name | Naphthalene, 1-[(chloromethyl)sulfinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Phase-Transfer Catalysis
The most widely reported method for synthesizing 1-[(chloromethyl)sulfonyl]naphthalene involves a two-stage phase-transfer catalysis (PTC) process. This approach leverages the reactivity of sulfonyl chlorides and bromochloromethane under controlled conditions.
Reaction Mechanism and Optimization
The synthesis begins with 1-naphthalenesulfonyl chloride, which reacts with sodium sulfite and sodium bicarbonate in aqueous solution to form a sulfinate intermediate. Bromochloromethane is then introduced with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate nucleophilic substitution. The chloromethyl group is introduced at the sulfinate position, yielding the target compound.
Key reaction steps:
- Sulfinate Formation :
- Alkylation :
| Parameter | Stage 1 (Sulfinate) | Stage 2 (Alkylation) |
|---|---|---|
| Temperature | 100°C | 75°C |
| Time | 1 hour | 14.5 hours |
| Catalyst | None | Tetrabutylammonium bromide |
| Solvent | Water | Water |
| Yield | Not reported | 88.8% |
Yield and Purity
The PTC method achieves high yields (up to 88.8%) with minimal byproducts. Purification involves flash chromatography using ethyl acetate, followed by recrystallization in dichloromethane/hexane mixtures.
Alternative Synthetic Routes
While phase-transfer catalysis dominates, other methods exist for related derivatives.
Sulfonyl Chloride Preparation
Naphthalene-1-sulfonyl chloride, a precursor, is synthesized via sulfonation with chlorosulfonic acid. This involves:
- Reactants : Naphthalene, chlorosulfonic acid, sulfamic acid.
- Conditions : Room temperature to 100°C, 4 hours.
- Yield : 75.7% (for disulfonyl chloride).
| Parameter | Value |
|---|---|
| Naphthalene | 0.5 mol |
| Chlorosulfonic Acid | 5.5 mol |
| Catalyst | Sulfamic acid |
| Product | Naphthalene-1,5-disulfonyl chloride |
This method highlights challenges in regioselectivity, as disulfonyl byproducts form.
Purification and Characterization Techniques
Post-synthesis purification ensures high purity (≥95%) for applications.
Chromatographic Methods
Crystallization
Recrystallization in dichloromethane/hexane mixtures yields crystalline solids. Example:
| Step | Solvent System | Temperature | Purpose |
|---|---|---|---|
| Initial Purification | Ethyl acetate | Room temp | Remove polar impurities |
| Final Crystallization | CH₂Cl₂/hexane | -5°C | Isolate pure product |
Yield Optimization and Reaction Conditions
Critical factors influencing yield include catalyst selection and temperature control.
Catalyst Efficiency
Tetrabutylammonium bromide enhances reaction rates by stabilizing intermediates. Replacing it with other quaternary ammonium salts reduces yields.
Temperature Sensitivity
- Stage 1 : Heating above 100°C accelerates sulfinate formation but risks decomposition.
- Stage 2 : Lower temperatures (65°C) prolong reaction times without improving yields.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-[(chloromethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.
Major Products
Oxidation: Naphthalene, 1-[(chloromethyl)sulfonyl]-.
Reduction: Naphthalene, 1-[(chloromethyl)thio]-.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Naphthalene, 1-[(chloromethyl)sulfinyl]- serves as an important intermediate in organic synthesis. Its electrophilic chloromethyl group allows it to participate in nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, leading to the formation of diverse derivatives. This property is particularly useful for creating complex molecules in pharmaceutical research.
Recent studies have demonstrated that naphthalene-based derivatives possess antimicrobial properties, making them candidates for further development as therapeutic agents. For example, certain synthesized derivatives showed significant bactericidal effects against aerobic gram-negative bacteria while maintaining safety profiles against non-pathogenic strains .
Case Studies and Research Findings
- HIV Inhibition : A study focusing on di- and tri-sulfonated naphthylene groups revealed their potential as competitive inhibitors against HIV-1 by binding to the gp120 protein. The structural modifications provided insights into their binding efficacy and led to improved inhibitory activities compared to traditional phenylsulfonates .
- Pharmacokinetics : Research on various naphthalene derivatives indicates favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting their viability as orally administered drugs .
- Safety Assessments : Toxicological profiles indicate that while exposure to naphthalene can lead to adverse effects such as respiratory issues and hemolytic anemia in severe cases, controlled use within therapeutic contexts appears promising when safety parameters are adhered to .
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(chloromethyl)sulfinyl]- involves its interaction with molecular targets through its reactive chloromethyl and sulfinyl groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Chloromethyl-Substituted Benzene Derivatives
Example : (Chloromethyl)benzene (Benzyl chloride, C₆H₅CH₂Cl)
Structural and Functional Differences :
- The naphthalene ring in 1-(chloromethyl)naphthalene increases lipophilicity (LogP 3.62 vs. 2.30) and thermal stability compared to benzyl chloride. This enhances its utility in hydrophobic environments, such as drug discovery .
- Benzyl chloride is more volatile (lower boiling point) and reactive in SN2 reactions due to less steric hindrance .
Other Chloromethyl-Substituted Naphthalenes
Example: 1-Chloro-6-(chloromethyl)naphthalene (CAS No. 18612-90-3)
Key Differences :
Sulfonylmethyl-Substituted Naphthalenes
Example: 1-[[(Phenylmethyl)sulfonyl]methyl]naphthalene (CAS No. 67168-90-5)
Functional Group Impact :
- The sulfonyl group (-SO₂-) introduces hydrogen-bonding capacity and polarity, shifting applications toward pharmaceuticals requiring solubility in polar media .
- Unlike the electrophilic chloromethyl group, sulfonyl derivatives are less reactive in alkylation but serve as stable intermediates in sulfone synthesis .
Methylnaphthalenes
Examples: 1-Methylnaphthalene (CAS No. 90-12-0), 2-Methylnaphthalene (CAS No. 91-57-6)
Toxicological Notes:
Biological Activity
Naphthalene, 1-[(chloromethyl)sulfinyl]- is an organic compound characterized by its unique structural features, including a naphthalene ring and a chloromethyl sulfinyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data comparisons.
- Molecular Formula : C₁₁H₉ClO₂S
- Molecular Weight : Approximately 240.71 g/mol
- CAS Number : 87491-79-0
- Physical State : Pale yellow solid at room temperature
The presence of the chloromethyl and sulfinyl groups contributes to the compound's reactivity, allowing it to participate in various nucleophilic substitution reactions and oxidation processes. These properties are crucial for its biological interactions.
Antimicrobial Activity
Naphthalene derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit significant antibacterial effects against various strains, including resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, derivatives of naphthalene have shown promising activity in inhibiting biofilm formation and bacterial growth:
| Compound | Activity | Reference |
|---|---|---|
| Naphthalene derivatives | Inhibition of biofilm formation in MRSA | |
| Naphthalene sulfonates | Antibacterial activity against Gram-positive bacteria |
In one study, specific naphthalene derivatives demonstrated effective inhibition of biofilm formation at concentrations as low as 2 × MIC (Minimum Inhibitory Concentration), indicating their potential utility in clinical settings where biofilm-associated infections are prevalent.
Anticancer Activity
Naphthalene compounds have also been evaluated for their anticancer properties. A notable study highlighted the synthesis of naphthalene-substituted triazole derivatives that exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The mechanism of action involved cell cycle arrest and apoptosis induction:
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Compound 6a | MDA-MB-231 | < 10 | |
| Compound 6a | 4T1 tumor model (in vivo) | Not specified |
These findings suggest that naphthalene derivatives could be developed into effective anticancer agents, warranting further investigation into their mechanisms and therapeutic potentials.
The biological activity of naphthalene, 1-[(chloromethyl)sulfinyl]- is likely mediated through several mechanisms:
- Nucleophilic Substitution : The electrophilic nature of the chloromethyl group allows it to react with nucleophiles, potentially leading to the formation of biologically active derivatives.
- Oxidation Reactions : The sulfinyl group can participate in oxidation processes that may enhance the compound's reactivity and biological efficacy.
- Binding Affinity : Molecular docking studies suggest that naphthalene sulfonates can effectively bind to key proteins involved in disease processes, such as HIV entry inhibitors targeting gp120 .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to naphthalene, including:
- Antimicrobial Studies : Research has shown that certain naphthalene derivatives possess strong antibacterial properties against common pathogens, making them candidates for new antibiotic therapies .
- Anticancer Investigations : Studies on naphthalene-substituted compounds reveal their potential as anticancer agents through mechanisms involving cell cycle disruption and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
